3-Pyridinecarboxamide, 6-amino-N-hydroxy-
Overview
Description
The compound "3-Pyridinecarboxamide, 6-amino-N-hydroxy-" is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives, such as carboxamides, are of significant interest in the field of organic chemistry due to their potential applications in pharmaceuticals, agrochemicals, and materials science.
Synthesis Analysis
The synthesis of pyridine derivatives often involves the formation of carboxyanilides, as seen in the preparation of 6-hydroxy-1-phenoxy-2-oxo-1-substituted pyridine-3-carboxyanilides from trioxo-phenylpyrano oxazines with sodium phenoxide in phenol . Another example includes the synthesis of N(2),N(6)-bis{2-[(Z)-2-hydroxybenzylideneamino]phenyl}pyridine-2,6-dicarboxamide, which was achieved by reacting 2-{(2-aminophenylimino)methyl}phenol with pyridine-2,6-dicarbonyl dichloride . Additionally, monoamide isomers such as 6-(N-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester were synthesized using an acyl chloride reaction .
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be complex, with potential for polymorphism as observed in the pyridine-2,6-dicarboxamide derivative, which crystallized in two polymorphic forms . The molecular geometry and vibrational frequencies of these compounds can be calculated using density functional theory (DFT) methods, which often show good agreement with experimental data .
Chemical Reactions Analysis
Pyridine derivatives can participate in various chemical reactions. For instance, the pyridine-2,6-dicarboxamide derivative has been evaluated for its catalytic activity in the transfer hydrogenation reaction of ketones . The synthesis of 2-hydroxy-4,6-bis(trifluoromethyl)pyridine-5-carboxylates involved condensation and intramolecular cyclization reactions . Moreover, the conversion of 2-amino-3-hydroxypyridinium vanadate to nanostructured V2O5 through thermal decomposition highlights the reactivity of such compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For example, the presence of substituents on the pyridine ring can induce inductive effects that impact the compound's properties . The solubility of these compounds in polar solvents is also a notable characteristic, which is essential for their application in various fields . Thermal properties, such as stability and decomposition patterns, are crucial for understanding the behavior of these compounds under different conditions .
Scientific Research Applications
1. Polymorphism and Molecular Modeling
The compound has been synthesized and exhibited concomitant polymorphism, crystallizing in two polymorphic forms under the same conditions. It's been characterized through various techniques like elemental analysis, FT-IR, NMR spectroscopies, and thermal analysis. The compound demonstrated antibacterial activities and showed efficient catalytic activity for transfer hydrogenation reactions. Detailed molecular geometry, vibrational frequencies, and NMR chemical shift values were calculated using density functional theory (DFT) and compared with experimental data. This thorough study also explored the effects of different solvents on the compound's properties (Özdemir et al., 2012).
2. Chemical Reactions and Regioselectivity
The reaction of quaternary 3-pyridinecarboxamide compounds with alkali resulted in the formation of penta-2,4-dienal derivatives, showcasing a mix of positional isomers. This study provided insights into the regioselectivity and stereochemistry of the products, revealing that with increased steric hindrance, the hydroxide ion prefers attacking at the 6-position. Moreover, the study indicated that the positional isomers of the products might be in equilibrium in certain conditions, providing valuable information for further chemical synthesis and applications (Möhrle & Niessen, 2001).
3. Synthesis and Antiproliferative Activity
3-Amino-2-arylcarboxamide-thieno[2,3-b]pyridines are a known class of antiproliferative compounds. The study explored the structure-activity relationships of these derivatives, revealing that modification of the 3-amino and 2-aryl carboxamide functionalities eliminated activity, while modification at C-5 led to compounds with greater activity. This information is crucial for understanding the biochemical interactions and designing compounds with improved pharmacological properties (van Rensburg et al., 2017).
Future Directions
Future research directions could involve further exploration of the synthesis, properties, and potential applications of 3-Pyridinecarboxamide, 6-amino-N-hydroxy-. Given the wide range of effects displayed by similar compounds, there may be potential for discovering new pharmacological applications .
properties
IUPAC Name |
6-amino-N-hydroxypyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c7-5-2-1-4(3-8-5)6(10)9-11/h1-3,11H,(H2,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGKSUIGZGSWGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30227506 | |
Record name | 3-Pyridinecarboxamide, 6-amino-N-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30227506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridinecarboxamide, 6-amino-N-hydroxy- | |
CAS RN |
76706-59-7 | |
Record name | 3-Pyridinecarboxamide, 6-amino-N-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076706597 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Pyridinecarboxamide, 6-amino-N-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30227506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-amino-N-hydroxypyridine-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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